2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 160878-87-5

Cat. No.: VC2499852

Molecular Formula: C16H11NO5

Molecular Weight: 297.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160878-87-5 |

|---|---|

| Molecular Formula | C16H11NO5 |

| Molecular Weight | 297.26 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

| Standard InChI | InChI=1S/C16H11NO5/c1-22-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) |

| Standard InChI Key | LYYLAXSLLVRTCM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Properties

Chemical Identification

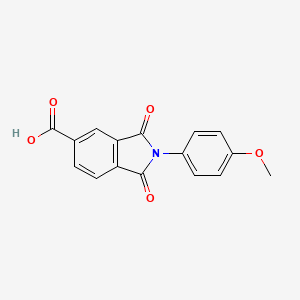

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, also known by its CAS Registry Number 160878-87-5, is an organic compound with considerable research interest. It belongs to the isoindoline class of compounds, characterized by a bicyclic structure containing a benzene ring fused to a nitrogen-containing five-membered ring . The compound features a 4-methoxyphenyl group attached to the nitrogen atom of the isoindoline core, with a carboxylic acid substituent at the 5-position of the isoindoline ring .

The compound's structure can be represented by several notations as shown in Table 1:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

| CAS Registry Number | 160878-87-5 |

| Molecular Formula | C₁₆H₁₁NO₅ |

| Molecular Weight | 297.26 g/mol |

| InChI | InChI=1S/C16H11NO5/c1-22-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) |

| InChIKey | LYYLAXSLLVRTCM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Table 1: Chemical identifiers for 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid provide crucial information for its handling, storage, and application in research settings. The key physical properties are summarized in Table 2:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Not specified in available data |

| Melting Point | 260-261 °C |

| Solubility | Limited data available; likely soluble in organic solvents |

| Stability | Stable under normal laboratory conditions |

Table 2: Physical properties of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

The compound contains several functional groups that define its chemical reactivity. The carboxylic acid group at the 5-position enables participation in various reactions typical of carboxylic acids, including esterification, amidation, and decarboxylation. The methoxy group on the phenyl moiety could influence reactivity under certain conditions, potentially serving as an electron-donating group that affects the electronic distribution within the molecule.

Structural Features and Analogues

Structural Analysis

The structure of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid consists of three main components:

-

An isoindoline core with two carbonyl groups forming the 1,3-dioxoisoindoline system

-

A 4-methoxyphenyl substituent attached to the nitrogen atom of the isoindoline ring

-

A carboxylic acid group at the 5-position of the isoindoline structure

This arrangement creates a molecule with distinct regions of polarity and hydrophobicity, influencing its interactions with biological targets and reactivity in chemical transformations.

Structural Analogues

Several structural analogues of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid have been reported in the literature, differing primarily in the substitution pattern on the phenyl ring or the position of functional groups. Notable examples include:

-

2-(2-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 110768-14-4): Features the methoxy group at the ortho position of the phenyl ring

-

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 351996-94-6): Contains an additional methylene group between the phenyl ring and the nitrogen atom

-

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 332129-06-3): Replaces the methoxy group with a thiol functionality

-

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 20262-55-9): Lacks the phenyl substituent entirely

These structural variations provide opportunities for structure-activity relationship studies and can help elucidate the importance of specific structural features for biological activity or chemical reactivity.

Applications in Research

Organic Synthesis Applications

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups provide multiple reactive sites for further transformations:

-

The carboxylic acid group can participate in coupling reactions to form amides or esters

-

The isoindoline core provides a rigid scaffold for building larger molecular architectures

-

The methoxy group can be used for cross-coupling reactions or further functionalization

These characteristics make the compound valuable in the construction of libraries of compounds for screening in drug discovery programs.

Pharmaceutical Research

The pharmaceutical potential of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives has been explored in various contexts:

-

Enzyme Inhibition: Related compounds have shown inhibitory effects on enzymes implicated in disease processes

-

Anti-cancer Research: Structural analogues have been investigated for potential anti-proliferative activity

-

Medicinal Chemistry: The compound serves as a building block for the development of bioactive molecules with improved pharmacological properties

Recent research has indicated that benzimidazole-dioxoisoindoline conjugates, which may incorporate structures similar to 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, have been designed and synthesized as dual VEGFR-2 and FGFR-1 inhibitors, suggesting potential applications in anti-angiogenic therapy .

Structure-Activity Relationship Studies

Biological Activity

Enzyme Inhibition Properties

The structural features of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid make it a candidate for interaction with various enzymes. While specific data on this exact compound is limited in the available literature, related isoindoline derivatives have demonstrated inhibitory effects on enzymes such as:

-

Kinases: Including vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1)

-

Heparanase: An enzyme implicated in tumor metastasis and angiogenesis

The carbonyl groups in the isoindoline core may participate in hydrogen bonding with key amino acids in the hinge region of target kinases, such as Cys919 (VEGFR-2) and Ala564 (FGFR-1), while the methoxyphenyl group might be directed toward hydrophobic pockets of these enzymes .

Structure-Based Inhibition Mechanism

The mechanism of enzyme inhibition by 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and related compounds likely involves specific molecular interactions with the target protein:

These interactions collectively contribute to the binding affinity and specificity of the compound for its biological targets .

Research Applications in Medicinal Chemistry

SAR Studies with Analogues

Structure-activity relationship studies involving 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and its analogues have revealed important trends:

-

The position of substituents on the phenyl ring significantly influences activity

-

Introduction of additional functional groups can modulate the physicochemical properties and biological activity

-

The carboxylic acid group at the 5-position appears to be important for certain biological activities

For example, in benzimidazole-dioxoisoindoline conjugates, compounds with a 3-methoxyphenyl moiety (meta position) displayed potent inhibitory activity (60.37% inhibition), while the 4-methoxyphenyl derivative (para position, similar to our compound of interest) showed reduced potency (24.87-53.54% inhibition) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume